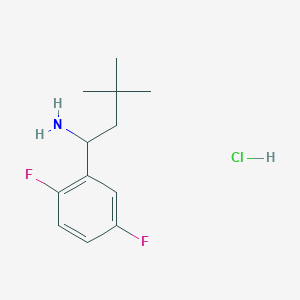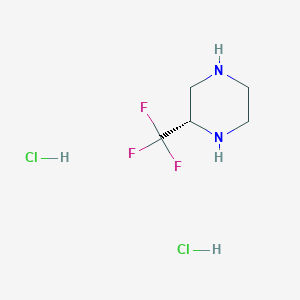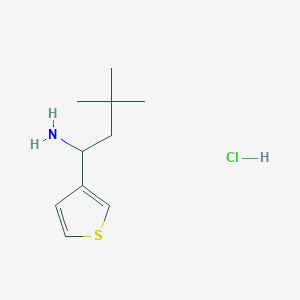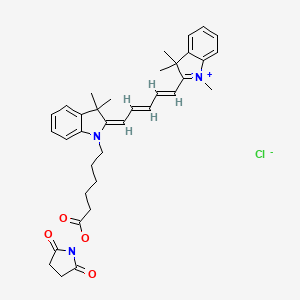
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemische Analyse
Biochemical Properties
4,5,6,7-Tetrahydro-1-benzothiophene-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of enzymes such as PDK1 and LDHA. These enzymes are crucial in the regulation of glucose metabolism and are often upregulated in cancer cells . The compound interacts with these enzymes by binding to their active sites, thereby inhibiting their activity and disrupting the metabolic pathways that support tumor growth. Additionally, this compound has shown antioxidant properties, which further contribute to its biochemical significance .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In colorectal cancer cells, the compound has demonstrated cytotoxic effects, reducing cell viability and inducing apoptosis . It influences cell signaling pathways by inhibiting key enzymes involved in glucose metabolism, leading to decreased energy production and increased oxidative stress. This compound also affects gene expression by downregulating oncogenes and upregulating tumor suppressor genes, thereby inhibiting cancer cell proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and disrupting metabolic pathways . This binding interaction leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), which induces oxidative stress and apoptosis in cancer cells. Additionally, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins, further contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of enzyme activity and prolonged cytotoxic effects on cancer cells . The stability and efficacy of the compound may vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown minimal toxicity and significant anticancer activity . At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as PDK1 and LDHA, which play key roles in the regulation of glycolysis and the tricarboxylic acid (TCA) cycle . By inhibiting these enzymes, the compound disrupts the metabolic flux, leading to decreased ATP production and increased accumulation of metabolic intermediates . This disruption of metabolic pathways contributes to the compound’s anticancer effects by depriving cancer cells of the energy and resources needed for their growth and survival .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms, and it is distributed to different cellular compartments based on its physicochemical properties . The localization and accumulation of the compound within specific tissues and organs can influence its therapeutic efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic pathways . It may also be targeted to specific organelles such as mitochondria, where it can exert its effects on cellular metabolism and energy production . Post-translational modifications and targeting signals may influence the subcellular localization of the compound, thereby affecting its activity and function .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h4-5,7H,1-3H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLLGABHRAQLKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
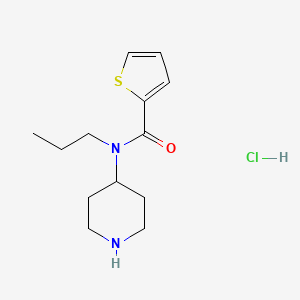



![methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B1433044.png)
